molecular formula C16H13N5O4S B4561076 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

Cat. No.: B4561076
M. Wt: 371.4 g/mol
InChI Key: IORNAGYAHIJMSI-UHFFFAOYSA-N
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Description

4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a benzamide core linked to a tetrazole ring and a dihydroxyphenyl group

Scientific Research Applications

4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Its interactions with various enzymes and receptors are of interest for understanding biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Dihydroxyphenyl Group: This step involves the reaction of the tetrazole intermediate with a dihydroxyphenyl derivative, often through a nucleophilic substitution reaction.

    Formation of the Benzamide Core: The final step involves the coupling of the tetrazole-dihydroxyphenyl intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazoles.

Mechanism of Action

The mechanism of action of 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase and receptors like tyrosine kinases.

    Pathways Involved: Inhibition of enzyme activity and modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID
  • 4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)PHENOL

Uniqueness

4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its combination of a benzamide core, a tetrazole ring, and a dihydroxyphenyl group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-[5-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyltetrazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c17-15(25)9-1-4-11(5-2-9)21-16(18-19-20-21)26-8-14(24)10-3-6-12(22)13(23)7-10/h1-7,22-23H,8H2,(H2,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORNAGYAHIJMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Reactant of Route 2
4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Reactant of Route 3
4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Reactant of Route 5
4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
Reactant of Route 6
4-(5-{[2-(3,4-DIHYDROXYPHENYL)-2-OXOETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE

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